molecular formula C12H15N3O2 B10909878 Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate

Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate

Cat. No.: B10909878
M. Wt: 233.27 g/mol
InChI Key: HXLHXBHIGSNBKO-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 3-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-7(2)9-5-10(12(16)17-4)15-11(14-9)8(3)6-13-15/h5-7H,1-4H3

InChI Key

HXLHXBHIGSNBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)OC)C(C)C

Origin of Product

United States

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